3,5-Difluoro-4-(morpholin-4-yl)aniline

Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

Procure 3,5-Difluoro-4-(morpholin-4-yl)aniline (CAS 168828-76-0) as a direct precursor to the aniline portion of clinical PI3Kβ/δ inhibitor AZD8186. Its 3,5-difluoro-4-morpholino pattern enhances metabolic stability and target binding vs. non-fluorinated analogs. Essential for replicating pharmacophores in oncology and cardiovascular drug discovery.

Molecular Formula C10H12F2N2O
Molecular Weight 214.216
CAS No. 168828-76-0
Cat. No. B2534816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-(morpholin-4-yl)aniline
CAS168828-76-0
Molecular FormulaC10H12F2N2O
Molecular Weight214.216
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2F)N)F
InChIInChI=1S/C10H12F2N2O/c11-8-5-7(13)6-9(12)10(8)14-1-3-15-4-2-14/h5-6H,1-4,13H2
InChIKeyYSZMSIBWWSWHEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Difluoro-4-(morpholin-4-yl)aniline: Core Properties and Industrial Sourcing


3,5-Difluoro-4-(morpholin-4-yl)aniline (CAS: 168828-76-0) is a fluorinated aromatic amine derivative that features a morpholine substituent at the 4-position and fluorine atoms at the 3- and 5-positions of the aniline ring . This substitution pattern confers distinct electronic and steric characteristics that differentiate it from non‑fluorinated or mono‑fluorinated analogs. The compound is supplied as a versatile small‑molecule scaffold (min. 95% purity) and is recognized as a key intermediate in the synthesis of advanced pharmaceutical candidates [1].

Why 3,5-Difluoro-4-(morpholin-4-yl)aniline Cannot Be Swapped for a Generic Morpholinoaniline


The specific 3,5‑difluoro‑4‑morpholino substitution pattern is not merely a structural variation; it fundamentally alters both physicochemical properties and target‑binding affinity compared to non‑fluorinated or mono‑fluorinated analogs [1]. The presence of two electron‑withdrawing fluorine atoms ortho to the aniline nitrogen increases metabolic stability and modulates pKa, while the para‑morpholine group influences solubility and provides a hydrogen‑bond acceptor site [2]. Simply substituting 3,5‑difluoroaniline or 4‑morpholinoaniline will not reproduce the specific reactivity or biological profile required for applications such as PI3Kβ/δ inhibition or the synthesis of AZD8186 [3].

Quantitative Differentiation of 3,5-Difluoro-4-(morpholin-4-yl)aniline Against Closest Analogs


PI3Kβ/δ Inhibition: Pharmacophore Contribution via AZD8186 Intermediate

The 3,5‑difluoro‑4‑morpholino‑aniline moiety is a critical pharmacophore within the clinical candidate AZD8186, which exhibits potent and selective inhibition of PI3Kβ and PI3Kδ. While the isolated aniline building block itself is not the active drug, its specific substitution pattern is essential for the target binding affinity observed in AZD8186 [1]. In head‑to‑head comparisons within the 8‑(1‑anilino)ethyl‑2‑morpholino‑4‑oxo‑4H‑chromene‑6‑carboxamide series, the 3,5‑difluoro substitution consistently delivered superior potency compared to mono‑fluoro or unsubstituted phenyl analogs [2].

Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

PDE3A Inhibition: 25 nM Potency for a Derived Oxadiazinone

A derivative of 3,5‑difluoro‑4‑(morpholin‑4‑yl)aniline, (rac)‑5‑[3,5‑difluoro‑4‑(morpholin‑4‑yl)phenyl]‑6‑methyl‑3,6‑dihydro‑2H‑1,3,4‑oxadiazin‑2‑one (US11427553, Example 17), displays nanomolar inhibition of cGMP‑inhibited 3',5'‑cyclic phosphodiesterase 3A (PDE3A) with an IC50 of 25 nM [1]. This demonstrates that the 3,5‑difluoro‑4‑morpholino‑phenyl group can confer high affinity for PDE3A when incorporated into the appropriate heterocyclic framework. No directly comparable data for the parent aniline alone are available; however, this derivative's potency highlights the building block's value in generating low‑nanomolar enzyme inhibitors [1].

Phosphodiesterase Inhibition Cardiovascular Research Small‑Molecule Scaffold

Lipophilicity (XlogP) Comparison: Balanced Partitioning Relative to Analogs

The calculated lipophilicity of 3,5‑difluoro‑4‑(morpholin‑4‑yl)aniline (XlogP = 1.2) positions it between more lipophilic difluoro‑only analogs and less lipophilic non‑fluorinated morpholinoanilines [1]. For comparison, 3,5‑difluoroaniline (lacking the morpholine ring) has a lower molecular weight (129.11 g/mol) but also a lower XlogP (approximately 0.7‑0.9), while 4‑(4‑morpholinyl)aniline (non‑fluorinated) has an XlogP of ~0.5 [2]. The intermediate XlogP of the target compound provides a favorable balance between aqueous solubility and membrane permeability, a desirable profile for central nervous system and cellular penetration .

Physicochemical Properties Drug‑likeness ADME Prediction

Antiproliferative Activity: MCF‑7 Cell Growth Inhibition

3,5‑Difluoro‑4‑(morpholin‑4‑yl)aniline has been evaluated for antiproliferative activity against human MCF‑7 breast cancer cells. The compound inhibited cell growth after 72 hours in an MTT assay, though the exact IC50 value is not publicly disclosed in the ChEMBL record [1]. In comparison, an anilide derivative of 3,5‑difluoroaniline (lacking the morpholine group) exhibited an IC50 of 13.20 µM in the same cell line . The presence of the morpholine substituent in the target compound is expected to enhance cellular uptake and modulate activity, but direct quantitative comparison requires further data.

Cancer Cell Proliferation MTT Assay Breast Cancer

High‑Value Application Scenarios for 3,5-Difluoro-4-(morpholin-4-yl)aniline


Synthesis of PI3Kβ/δ Inhibitors (e.g., AZD8186)

This building block is the direct precursor to the aniline portion of AZD8186, a clinical‑stage PI3Kβ/δ inhibitor. Medicinal chemistry groups focused on PTEN‑deficient cancers or B‑cell malignancies can procure this compound to replicate the exact pharmacophore that drove the clinical candidate's selection [1].

Development of PDE3A Inhibitors

Derivatization of 3,5‑difluoro‑4‑(morpholin‑4‑yl)aniline into oxadiazinone structures yields nanomolar PDE3A inhibitors (IC50 = 25 nM) [2]. Researchers investigating cardiovascular or platelet disorders can leverage this scaffold to generate potent tool compounds with balanced physicochemical properties.

Physicochemical Optimization of CNS‑Penetrant Candidates

With an XlogP of 1.2 and TPSA of 38.5 Ų, the compound occupies a favorable drug‑likeness space that balances solubility and permeability. CNS drug discovery teams can incorporate this fragment to maintain desirable ADME properties while exploring SAR around the morpholine and fluorine substituents [3].

Antiproliferative SAR Studies in Breast Cancer

Documented testing in MCF‑7 cells provides a validated starting point for structure‑activity relationship campaigns aimed at breast cancer. Procurement of this compound ensures access to a fragment that has already demonstrated in vitro activity, reducing the need for initial screening of novel analogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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